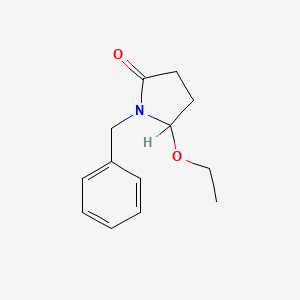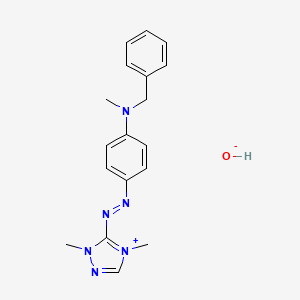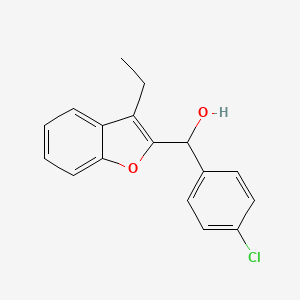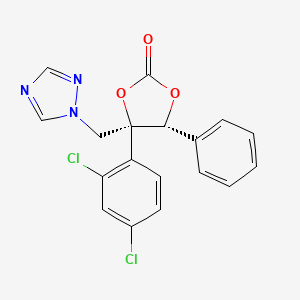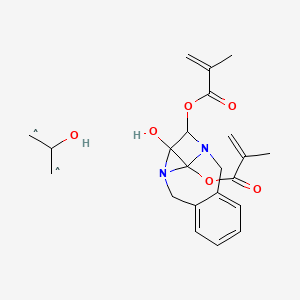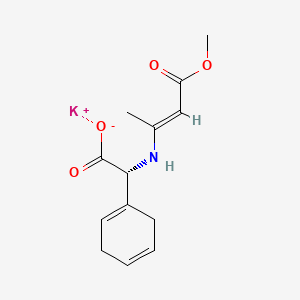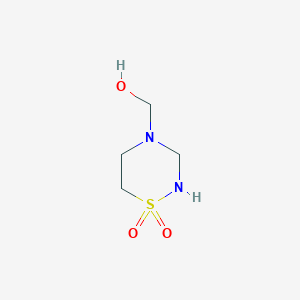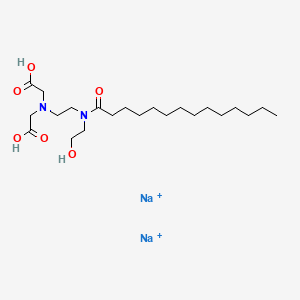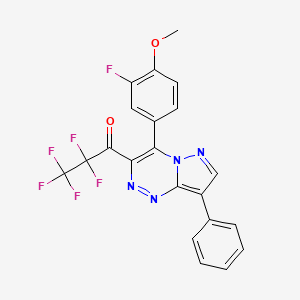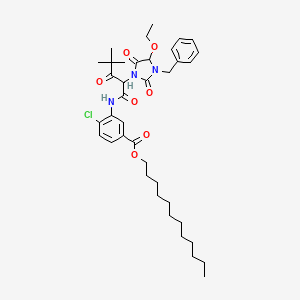
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dodecyl chain, a chlorobenzoate group, and an imidazolidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinyl moiety: This involves the reaction of benzylamine with ethyl chloroformate to form the ethoxy-substituted imidazolidinone.
Attachment of the dodecyl chain: This step involves the esterification of the imidazolidinone intermediate with dodecyl alcohol.
Introduction of the chlorobenzoate group: This is achieved through a nucleophilic substitution reaction, where the dodecyl ester reacts with 4-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
科学研究应用
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants and polymers.
作用机制
The mechanism of action of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-[2-Chloro-5-(hexadecylsulfonylamino)phenyl]-2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanamide
- 3-[2-(3-Benzyl-4-ethoxy-2,5-dioxo-1-imidazolidinyl)-2-(1-ethylcyclopropylcarbonyl)acetylamino]-4,6-dichlorobenzoic acid dodecyl ester
Uniqueness
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dodecyl chain enhances its lipophilicity, while the imidazolidinyl and chlorobenzoate groups contribute to its reactivity and potential biological activity.
属性
CAS 编号 |
92683-20-0 |
|---|---|
分子式 |
C38H52ClN3O7 |
分子量 |
698.3 g/mol |
IUPAC 名称 |
dodecyl 3-[[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C38H52ClN3O7/c1-6-8-9-10-11-12-13-14-15-19-24-49-36(46)28-22-23-29(39)30(25-28)40-33(44)31(32(43)38(3,4)5)42-34(45)35(48-7-2)41(37(42)47)26-27-20-17-16-18-21-27/h16-18,20-23,25,31,35H,6-15,19,24,26H2,1-5H3,(H,40,44) |
InChI 键 |
JBTJAJPZXJDKOB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(N(C2=O)CC3=CC=CC=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


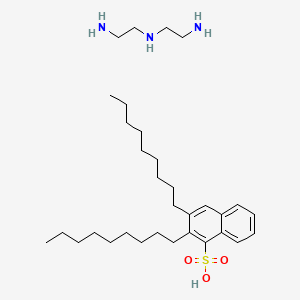
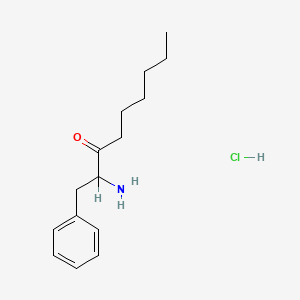
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
